molecular formula C22H24N4O4 B2595294 5-ethoxy-6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005303-34-3

5-ethoxy-6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2595294
CAS No.: 1005303-34-3
M. Wt: 408.458
InChI Key: RRGALDGFDNLSGL-UHFFFAOYSA-N
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Description

5-ethoxy-6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a potent and selective small molecule inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. DDR1 is a collagen-activated receptor that plays a critical role in cell proliferation, differentiation, migration, and survival, with significant implications in fibrosis, cancer progression, and atherosclerosis . This compound functions by targeting the ATP-binding pocket of DDR1 , effectively blocking its kinase activity and subsequent downstream signaling pathways. Its primary research value lies in its utility as a precise chemical probe to dissect the complex biological functions of DDR1 in vitro and in vivo. Researchers employ this inhibitor in pharmacological studies to investigate the therapeutic potential of DDR1 inhibition in idiopathic pulmonary fibrosis, pancreatic ductal adenocarcinoma, and breast cancer models , where DDR1 signaling has been shown to influence tumor microenvironment remodeling, epithelial-to-mesenchymal transition (EMT), and metastatic potential. The compound's selectivity profile makes it an essential tool for validating DDR1 as a drug target and for exploring novel intervention points in DDR1-driven pathological processes.

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-4-14-12-23-20-18(19(14)30-5-2)21(28)26(22(29)24(20)3)13-17(27)25-11-10-15-8-6-7-9-16(15)25/h6-9,12H,4-5,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGALDGFDNLSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl cyanoacetate with appropriate aldehydes and guanidine hydrochloride under reflux conditions . The reaction is often catalyzed by piperidine, leading to the formation of the pyrido[2,3-d]pyrimidine core structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the pyrido[2,3-d]pyrimidine and indolin-1-yl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-ethoxy-6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethoxy-6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. The indolin-1-yl group is known to bind with high affinity to multiple receptors, which can modulate biological pathways . This compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrido[2,3-d]pyrimidine-dione Derivatives

Hydroxybenzoyl Derivatives (6a–d) ():

Compounds 6a–d feature a 6-(hydroxybenzoyl) group with substituents (methyl, fluoro, ethyl, isopropyl) on the benzoyl ring. Key differences from the target compound:

  • Position 6 : Hydroxybenzoyl vs. ethyl group.
  • Position 3 : Simple acetyl vs. indolin-1-yl-oxoethyl.
  • Electronic Properties : HOMO-LUMO gaps (ΔE) range from 3.91–4.10 eV, suggesting similar stability to the target compound (if comparable) .
  • Biological Relevance: Pyrido[2,3-d]pyrimidines are known inhibitors of kinases (e.g., tyrosine kinase) and dihydrofolate reductase, with substituents influencing selectivity .
Thieno[2,3-d]pyrimidine-diones ():

These analogs replace the pyridine ring with a thiophene moiety , altering electronic properties:

  • Example: 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits antimicrobial activity against Staphylococcus aureus (MIC < 1 µg/mL), surpassing reference drugs like Metronidazole .
Simpler Pyrido[2,3-d]pyrimidine-diones ():
  • 5-Hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione : Lacks complex substituents, resulting in lower molecular weight (193.16 g/mol) and higher solubility (polar hydroxy group) .
  • Functional Implications : Simplified structures may serve as intermediates or scaffolds for further derivatization.

Physicochemical and Pharmacokinetic Properties

Compound Type logP Polar Surface Area (Ų) Key Substituents Potential ADME Profile
Target Compound 1.4868 68.498 Indolin-1-yl-oxoethyl, ethoxy, ethyl Moderate absorption, CNS penetration
Hydroxybenzoyl Derivatives ~2.0–3.5* ~90–110* Hydroxybenzoyl, halogenated aryl Lower BBB permeability, hepatic metabolism
Thieno-pyrimidine-diones ~2.5–3.0* ~70–85* Thiazole, benzyl groups Enhanced antimicrobial uptake
Simple Pyrido-pyrimidine-diones 0.5–1.5* ~50–70 Hydroxy, methoxy High solubility, renal excretion

*Estimated based on structural analogs.

Biological Activity

5-Ethoxy-6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Key mechanisms include:

  • Inhibition of Tumor Cell Growth : Studies indicate that the compound exhibits antiproliferative effects against various cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to increased cell death. This effect is often mediated by the activation of caspases and modulation of Bcl-2 family proteins.

Antiproliferative Activity

Table 1 summarizes the antiproliferative activity of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15Inhibition of ERK signaling
A549 (Lung)12Induction of apoptosis
HCT116 (Colon)10Cell cycle arrest at G2/M phase

Structure–Activity Relationship (SAR)

Research has indicated that modifications to the indolin moiety and the ethoxy group can significantly influence biological activity. For instance, substituents on the indolin ring have been shown to enhance potency against specific cancer types.

Case Study 1: Breast Cancer

In a study involving MDA-MB-231 breast cancer cells, treatment with 5-ethoxy-6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, indicating a G1 phase arrest.

Case Study 2: Lung Cancer

The compound demonstrated significant efficacy in A549 lung cancer cells with an IC50 value of 12 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, suggesting that the compound effectively induces programmed cell death.

Q & A

What are the key synthetic routes for 5-ethoxy-6-ethylpyrido[2,3-d]pyrimidine-2,4-dione derivatives, and how can reaction conditions be optimized?

Basic
The synthesis typically involves cyclization of precursors such as 2-chloronicotinic acid derivatives, followed by alkylation or acylation steps. For example, alkylation with ethyl iodide or benzyl chlorides in solvents like DMF or dichloromethane, promoted by bases (e.g., K₂CO₃ or Et₃N), yields substituted pyridopyrimidines . Optimization requires monitoring reaction progress via TLC/HPLC and adjusting parameters like temperature (50–80°C) and solvent polarity to improve yields (e.g., 42–78% yields reported in ).

Advanced
Advanced optimization employs statistical design of experiments (DoE) to minimize trial-and-error. For instance, factorial designs can assess interactions between variables (e.g., solvent, catalyst loading, temperature) to maximize yield and purity . Computational tools like quantum chemical calculations ( ) can predict reaction pathways, reducing experimental iterations.

How are structural contradictions resolved in NMR characterization of pyridopyrimidine derivatives?

Basic
1H/13C NMR and LC-MS are standard for structural confirmation. For example, in , compound 18e (a related derivative) shows distinct ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.1 ppm for CH₂) and pyrimidine ring protons (δ 6.5–8.0 ppm). Cross-validation with HRMS ensures molecular formula accuracy.

Advanced
Contradictions (e.g., unexpected splitting or integration mismatches) are addressed via 2D NMR (COSY, HSQC) to resolve overlapping signals. For instance, NOESY can confirm spatial proximity of substituents like the indolin-1-yl-2-oxoethyl group in the target compound . Computational NMR prediction tools (e.g., DFT calculations) may reconcile experimental and theoretical spectra .

What methodological approaches validate the biological activity of pyridopyrimidine derivatives, and how are contradictory results analyzed?

Basic
Standard assays include in vitro cytotoxicity (MTT assay) and enzyme inhibition (e.g., eEF-2K inhibition in ). Dose-response curves (IC₅₀ values) and selectivity indices (vs. healthy cell lines) are critical. For example, pyridopyrimidines in showed IC₅₀ values <10 µM in cancer cell lines.

Advanced
Contradictory results (e.g., variable activity across cell lines) are analyzed via proteomics or transcriptomics to identify off-target effects. SAR studies () reveal substituent-dependent activity; e.g., replacing ethoxy with methoxy groups alters hydrophobicity and binding affinity. Meta-analysis of literature data (e.g., ) identifies trends in bioactivity across structural analogs.

How do substituents at the 3- and 6-positions influence the compound’s physicochemical properties?

Basic
Substituents like ethyl (6-position) and indolin-1-yl-2-oxoethyl (3-position) impact logP and solubility. Ethoxy groups enhance lipophilicity, while polar oxadiazole or thiazole moieties ( ) improve aqueous solubility. Empirical solubility testing in DMSO/ethanol () guides formulation for biological assays.

Advanced
Computational tools (e.g., COSMO-RS) predict solubility and partition coefficients. Substituent effects on crystal packing (via XRD, ) inform polymorphism risks. For example, bulky groups like indolin-1-yl may reduce crystallization efficiency, requiring amorphous solid dispersion strategies .

What strategies mitigate impurities during large-scale synthesis?

Basic
Common impurities include unreacted starting materials (e.g., ethyl iodide) or side products from over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is standard . Purity is confirmed by HPLC (>95% area).

Advanced
Quality-by-design (QbD) frameworks identify critical process parameters (CPPs) affecting impurity profiles. For example, controlling reaction stoichiometry (e.g., limiting ethyl iodide excess) minimizes di-alkylated byproducts. PAT (Process Analytical Technology) tools like inline FTIR monitor intermediate formation in real time .

How do computational models aid in optimizing pyridopyrimidine derivatives for target selectivity?

Advanced
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like eEF-2K (). MD simulations assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories). Free-energy perturbation (FEP) calculations quantify the impact of substituent modifications (e.g., indolin-1-yl vs. phenyl) on binding affinity .

Table 1: Substituent Effects on Biological Activity

PositionSubstituentImpact on Activity (Example)Source
3Indolin-1-yl-2-oxoethylEnhances kinase inhibition (eEF-2K)
6EthylBalances lipophilicity and solubility
5EthoxyModulates metabolic stability

What analytical methods resolve degradation products in stability studies?

Advanced
Forced degradation (acid/base/oxidative stress) followed by LC-MS/MS identifies major degradation pathways. For example, hydrolysis of the ethoxy group may generate hydroxyl derivatives (). Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

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